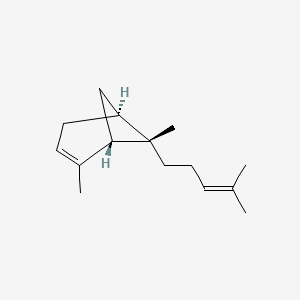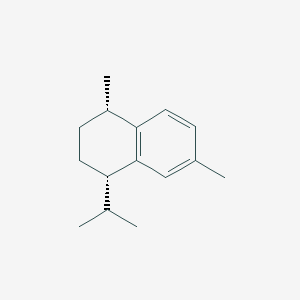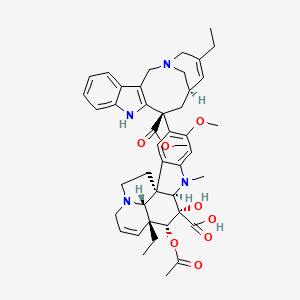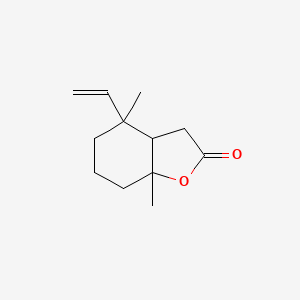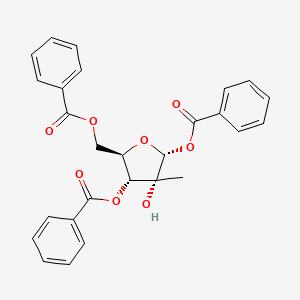
2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related ribofuranoside derivatives involves multiple steps, including protection of hydroxyl groups, selective functionalization, and coupling with nucleobases or other targets. Efficient access to methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides as synthons for constructing 2'-C-branched ribonucleosides has been demonstrated, highlighting methodologies relevant to the synthesis of our compound of interest (Li, Lu, & Piccirilli, 2007). Furthermore, novel synthesis approaches for related derivatives have been developed, offering pathways that might be applicable to the synthesis of 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside (Recondo & Rinderknecht, 1959).
Scientific Research Applications
-
Furanoid Glycal Synthesis
- Field : Organic Chemistry
- Application : It’s used as a starting material for the synthesis of furanoid glycal derivatives .
- Method : The compound is used to prepare 3,5-di-O-benzoyl-2-O-p-nitrophenylsulfonyl-β-D-ribosyl bromide, which is then used to synthesize 1,4-anhydro-3,5-di-O-benzoyl-2-deoxy-D-erythro-pent-1-enitol, a furanose structure .
- Results : This method led to the successful synthesis of the first glycal derivative with a furanose structure .
-
Synthesis of Triazepine Derivatives
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of seven-membered ring 1,3,5-triazepine and benzo[f][1,3,5]triazepine derivatives .
- Method : Various strategies and procedures developed over the past two decades, including cyclo-condensation, cyclization, methylation, chlorination, alkylation, addition, cross-coupling, ring expansions, and ring-closing metathesis .
- Results : These derivatives have shown significant biological activities, such as antibacterial, antiviral, psychotropic, anticancer, CCK2 antagonist, antisecretory, anti-inflammatory, and analgesic activities .
-
Nucleoside Synthesis
-
Synthesis of 1-Acyl-3-Substituted Thioureas
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of 1-acyl-3-substituted thioureas .
- Method : The compound undergoes nucleophilic addition to form an intermediate, which then undergoes heterocyclization to yield the final product .
- Results : These thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .
-
Synthesis of C3-Symmetric Polymeric Materials
- Field : Polymer Chemistry
- Application : The compound is used in the synthesis of C3-symmetric polymeric materials containing benzene and triazine cores .
- Method : Various polymerization processes are used, including the trimerization of alkynes or aromatic nitriles, polycondensation of monomers with specific functional groups, and cross-coupling building blocks with benzene or triazine cores .
- Results : These materials have outstanding potential in various applications, particularly in biomedical applications .
-
Molecular Packing Studies
- Field : Crystallography
- Application : The compound is used in studies of molecular packing .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The study provided insights into the interactions within the crystal structure of the compound .
Safety And Hazards
When handling “2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside”, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26-,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFLNAMPENZJSE-IKAXQFJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

